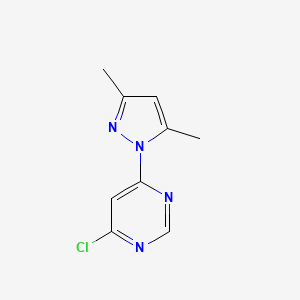

4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Description

Propriétés

IUPAC Name |

4-chloro-6-(3,5-dimethylpyrazol-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-6-3-7(2)14(13-6)9-4-8(10)11-5-12-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJLBGHHFRSYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Scheme:

4,6-Dichloropyrimidine + 3,5-Dimethyl-1H-pyrazole → 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Conditions:

- Solvent: Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)

- Base: Potassium carbonate (K₂CO₃)

- Temperature: Reflux (80–100°C)

- Time: 4–8 hours

- Atmosphere: Inert (Nitrogen or Argon)

This method benefits from the high reactivity of the chloropyrimidine and the nucleophilicity of the pyrazole, leading to high yields and purity.

Alternative Synthesis via Pyrazole Cyclization

Another route involves the cyclization of suitable precursors, such as pyrazolyl-substituted ureas or thioureas, followed by chlorination. For example, the synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine can proceed through:

- Formation of a pyrazolyl urea derivative

- Cyclization under reflux with phosphorus oxychloride (POCl₃) to generate the chlorinated pyrimidine core

This approach is advantageous for introducing specific substituents and functional groups at different stages, enabling diversification of derivatives.

Cross-Coupling and Functionalization Strategies

Recent advances incorporate transition-metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the pyrazolyl moiety onto pyrimidine derivatives. This method involves:

- Preparing halogenated pyrimidine intermediates

- Coupling with boronic acids or esters bearing the pyrazolyl group

- Catalysts: Pd(OAc)₂ with phosphine ligands

- Solvent: 1,4-Dioxane or toluene

- Temperature: Microwave-assisted or reflux conditions

This technique offers high regioselectivity and functional group tolerance, suitable for complex molecule synthesis.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 4,6-Dichloropyrimidine + 3,5-Dimethyl-1H-pyrazole | K₂CO₃ | Reflux in DMF, inert atmosphere | 75–85% | Simple, high yield, scalable |

| Cyclization of Pyrazolyl Ureas | Pyrazolyl urea derivatives + POCl₃ | POCl₃ | Reflux, 2–4 hours | 60–70% | Functional group diversity |

| Cross-Coupling | Halogenated pyrimidine + Pyrazolyl boronic acid | Pd catalyst | Microwave or reflux | 70–80% | Regioselectivity, functionalization |

Research Findings and Optimization Insights

- Reaction Temperature: Maintaining reflux temperatures (80–100°C) optimizes substitution efficiency while minimizing side reactions.

- Solvent Choice: Polar aprotic solvents like DMF enhance nucleophilicity and solubility, leading to higher yields.

- Base Selection: Potassium carbonate and DIPEA are effective in deprotonating pyrazole, facilitating nucleophilic attack.

- Catalyst Use: Transition metal catalysts improve coupling reactions, especially for complex derivatives.

Notes on Scale-Up and Industrial Application

Industrial synthesis emphasizes continuous flow reactors to improve safety and efficiency, especially during chlorination and coupling steps. Purification typically involves recrystallization from suitable solvents, such as ethanol or acetonitrile, to achieve pharmaceutical-grade purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in solvents like

Activité Biologique

4-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer and anti-inflammatory applications. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 201.64 g/mol. The compound features a pyrimidine ring substituted with a chloro group and a pyrazole moiety, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in tumor growth and proliferation. For instance, studies suggest that derivatives with similar structures may inhibit Aurora A kinase and Janus kinases (JAKs), which play crucial roles in cancer signaling pathways .

- Pro-apoptotic Activity : The compound may induce apoptosis in cancer cells by activating caspase cascades, leading to programmed cell death .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

| Cell Line | CC50 (µM) | Reference Drug | Reference Drug CC50 (µM) |

|---|---|---|---|

| A549 (Lung) | 58.4 | Cisplatin | 47.2 |

| MCF7 (Breast) | Not specified | Fluorouracil | 381.2 |

| HT29 (Colon) | Not specified | - | - |

These results indicate that the compound exhibits significant cytotoxicity against specific cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been investigated for anti-inflammatory effects. Research has shown that pyrazole derivatives can act as selective COX-2 inhibitors, which are crucial for reducing inflammation:

| Compound | IC50 (µg/mL) | Standard Drug | Standard Drug IC50 (µg/mL) |

|---|---|---|---|

| 4-Chloro derivative | 60.56 | Diclofenac sodium | 54.65 |

This table illustrates that the anti-inflammatory activity is comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Study on Cancer Cell Lines

In a study evaluating the cytotoxic effects of various pyrazole derivatives, including this compound, it was found that these compounds exhibited varying degrees of cytotoxicity across different human cancer cell lines. The study utilized the MTT assay to determine cell viability after treatment with the compound .

In Vivo Studies

Preliminary in vivo studies indicated that compounds structurally related to this compound demonstrated promising results in reducing tumor size in murine models without significant toxicity to normal tissues. This suggests a favorable therapeutic index for further development .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine exhibit notable antimicrobial properties. For instance, compounds synthesized from this base structure have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain derivatives possess potent activity against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Anti-inflammatory and Analgesic Properties

Several studies have explored the anti-inflammatory and analgesic effects of pyrimidine derivatives. A specific case study highlighted the synthesis of analogues from this compound, which were evaluated for their ability to inhibit inflammatory pathways and provide pain relief in animal models . The results indicated significant reductions in inflammation markers, suggesting therapeutic potential.

Urease Inhibition

In agricultural science, compounds similar to this compound have been studied as urease inhibitors. These inhibitors can enhance nitrogen use efficiency in crops by reducing ammonia volatilization from urea fertilizers. A review indicated that such inhibitors could lead to improved crop yields while minimizing environmental impact .

Pesticidal Activity

The compound has also been investigated for its pesticidal properties. Research findings suggest that derivatives can act as effective agents against various pests, providing an alternative to conventional pesticides that may be harmful to beneficial insects and the environment .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized to yield various derivatives with enhanced biological activities. For example, modifications at different positions on the pyrimidine ring can lead to compounds with improved efficacy against specific targets in both microbial and mammalian systems .

Case Study 1: Antibacterial Efficacy

A recent study focused on the antibacterial efficacy of synthesized derivatives of this compound. The results showed that certain modifications significantly increased activity against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for the development of new antibiotics .

Case Study 2: Agricultural Field Trials

Field trials conducted with urease inhibitors derived from the compound demonstrated a marked increase in nitrogen retention in soil and subsequent crop yield improvements. These trials underscore the practical application of this compound in sustainable agriculture practices aimed at reducing fertilizer usage while maintaining productivity .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Modifications to the Pyrimidine Core

Pyridazine Analog

Compound : 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

- Structural Difference: Replacement of pyrimidine (two non-adjacent nitrogen atoms) with pyridazine (two adjacent nitrogen atoms).

Amino-Substituted Pyrimidine

Compound : 4-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine (1b)

- Structural Difference: Introduction of an amino group (-NH₂) at position 2 of the pyrimidine ring.

- This modification retained KCa2.2a/KCa2.3 subtype selectivity in electrophysiological studies .

Variations in Pyrazole Substituents

Trimethylpyrazole Analog

Compound : 4-Chloro-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidine

- Structural Difference : Addition of a methyl group at position 1 of the pyrazole ring.

- Impact : Increased steric bulk may hinder binding to hydrophobic pockets but could enhance metabolic stability.

Halogen-Substituted Pyrazole

Compound : 4-Chloro-6-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine (hypothetical derivative)

- Structural Difference : Fluorine substitution at position 4 of the pyrazole.

- Impact : Fluorine’s electronegativity could alter electron distribution, enhancing binding affinity to targets like ion channels.

Complex Derivatives with Extended Moieties

Piperazine-Linked Derivatives

Compound : 5-Chloro-6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

- Structural Difference: Incorporation of a piperazine ring and cyano group.

Piperidine-Methoxy Analog

Compound : 4-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

- Structural Difference : Addition of a piperidine-methoxy group.

- Impact : Enhances lipophilicity and may prolong half-life due to reduced metabolic clearance.

Data Table: Key Structural Analogs and Properties

Q & A

Q. Advanced Structural Characterization

- X-ray crystallography : Resolves regiochemistry of substituents on the pyrimidine ring (e.g., distinguishing 3,5-dimethylpyrazole orientation) .

- Multinuclear NMR (¹H, ¹³C, ¹⁵N) : Assigns electronic environments, such as distinguishing chloro vs. methyl group effects on chemical shifts .

- DFT calculations : Validate crystallographic data and predict reactive sites via HOMO-LUMO analysis .

How does the electronic nature of substituents influence reaction pathways?

Q. Reaction Mechanism Analysis

- Nucleophilic substitution : The chloro group at position 4 is highly reactive toward amines or alkoxides, but steric hindrance from the 3,5-dimethylpyrazole group slows substitution at position 6 .

- Oxidation/Reduction : The pyrimidine ring’s electron-deficient nature allows selective oxidation at N1 or reduction of the C4-Cl bond using NaBH4/LiAlH4 .

- Cross-coupling : Electron-withdrawing groups (e.g., Cl) activate the pyrimidine ring for Pd-catalyzed couplings .

How can bioactivity assays be designed for derivatives of this compound?

Q. Advanced Biological Screening

- In vitro models : Test antiproliferative activity using cancer cell lines (e.g., MCF-7), noting pyrazole-pyrimidine hybrids’ DNA intercalation potential .

- Enzyme inhibition assays : Target kinases (e.g., EGFR) due to the compound’s structural similarity to ATP-binding motifs .

- Structure-activity relationship (SAR) : Modify the pyrazole’s methyl groups to assess hydrophobicity effects on membrane permeability .

How do computational methods predict regioselectivity in substitution reactions?

Q. Computational Modeling

- Docking simulations : Identify preferred binding sites for nucleophiles (e.g., C4 vs. C6 positions) based on electrostatic potential maps .

- MD simulations : Assess solvent effects on transition-state stability during SNAr reactions .

- QSAR models : Correlate substituent electronegativity with reaction rates for predictive synthesis .

How should contradictory data on reaction yields be analyzed?

Q. Data Contradiction Resolution

- Reproducibility checks : Verify inert atmosphere integrity or catalyst purity, as trace oxygen degrades Pd catalysts .

- HPLC-MS monitoring : Detect intermediates (e.g., dechlorinated byproducts) that reduce yields .

- Comparative studies : Replicate conditions from divergent reports (e.g., solvent polarity in vs. 5) to isolate critical variables .

What strategies improve regioselectivity in pyrazole-pyrimidine coupling?

Q. Regioselective Synthesis

- Directing groups : Use temporary protecting groups (e.g., Boc on pyrazole-NH) to steer coupling to the C6 position .

- Microwave-assisted synthesis : Enhances kinetic control, favoring C6 substitution over C2 .

- Steric maps : Pre-functionalize the pyrimidine ring to block undesired sites .

How are multi-step synthetic pathways validated for complex derivatives?

Q. Multi-Step Synthesis Optimization

- Intermediate characterization : Use FTIR and HRMS after each step to confirm purity (e.g., ’s pyrazolo-pyrido-pyrimidine framework) .

- Scalability tests : Assess solvent recovery and catalyst reuse for industrial viability (e.g., ’s two-step sequence) .

- Kinetic profiling : Identify rate-limiting steps via time-resolved NMR .

What spectral markers distinguish this compound from its analogs?

Q. Advanced Spectral Analysis

- ¹H NMR : The 3,5-dimethylpyrazole group shows two singlets at δ 2.2–2.5 ppm, while the pyrimidine C4-Cl group deshields adjacent protons to δ 8.5–9.0 ppm .

- IR : C-Cl stretching at 750–780 cm⁻¹ and pyrimidine ring vibrations at 1600–1650 cm⁻¹ .

- Mass spectrometry : Characteristic [M-Cl]+ fragment at m/z 207 .

How can stability studies guide storage and handling protocols?

Q. Stability and Degradation Analysis

- Accelerated degradation tests : Exposure to UV light or humidity reveals photo-dechlorination and hydrolysis pathways .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C for anhydrous forms) .

- Storage recommendations : Store under argon at -20°C, with desiccants to prevent hydrate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.